molecular formula C15H25Cl2NO2 B4966171 1-(Tert-butylamino)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride

1-(Tert-butylamino)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride

Cat. No.: B4966171
M. Wt: 322.3 g/mol
InChI Key: ZVXYABOCOSPGKC-UHFFFAOYSA-N
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Description

1-(Tert-butylamino)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride is a synthetic compound that belongs to the class of beta-blockers. These compounds are primarily used in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. The compound’s structure includes a tert-butylamino group, a chlorinated dimethylphenoxy group, and a propanol backbone, which contribute to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylamino)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with epichlorohydrin under basic conditions to form the phenoxy intermediate.

    Amination: The phenoxy intermediate is then reacted with tert-butylamine in the presence of a suitable catalyst to introduce the tert-butylamino group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butylamino)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and tert-butylamino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Tert-butylamino)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a model compound in studies of beta-blocker synthesis and reactivity.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Studied for its potential therapeutic effects in treating cardiovascular diseases and its pharmacokinetics and pharmacodynamics.

    Industry: Utilized in the development of new beta-blocker formulations and drug delivery systems.

Mechanism of Action

The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP (cAMP) signaling cascade.

Comparison with Similar Compounds

    Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.

    Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.

    Metoprolol: A beta-1 selective blocker used in the treatment of hypertension and angina.

Uniqueness: 1-(Tert-butylamino)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride is unique due to its specific chemical structure, which provides a balance between lipophilicity and hydrophilicity, allowing for effective receptor binding and therapeutic action. Its tert-butylamino group also contributes to its metabolic stability and duration of action.

Properties

IUPAC Name

1-(tert-butylamino)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO2.ClH/c1-10-6-13(7-11(2)14(10)16)19-9-12(18)8-17-15(3,4)5;/h6-7,12,17-18H,8-9H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXYABOCOSPGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(CNC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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